2-Methyl-3-thiosemicarbazide
Overview
Description
2-Methyl-3-thiosemicarbazide is a derivative of thiosemicarbazide, a compound known for its utility in organic synthesis and its importance in the synthesis of several heterocycles. Thiosemicarbazides are characterized by their reactions with systems containing C=O and C=N groups, which is one of the methods for the preparation of biologically active compounds such as pyrazole, thiazole, triazole, thiadiazole, oxadiazole, triazine, and thiadiazine .
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives can be achieved through various methods. For instance, the reduction of the azomethine bond of thiosemicarbazones with sodium borohydride can afford the corresponding thiosemicarbazides . Another method involves the reaction of 2-(ethylsulfanyl)benzohydrazide with aryl isothiocyanates to produce new thiosemicarbazide derivatives . Additionally, thiosemicarbazides can be synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide , or by condensation of hydrazine with appropriate precursors followed by cyclization with different aromatic carboxylic acids or substituted azlactones .
Molecular Structure Analysis
The molecular structure of thiosemicarbazide derivatives has been characterized using various spectroscopic techniques. For example, a novel thiosemicarbazone synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide was structurally and spectrochemically characterized, revealing a predominant thione form in the solid state and a thiol-thione equilibrium in the solution state . X-ray diffraction has been used to analyze the geometry and inter/intra-molecular interactions of thiosemicarbazide molecules .
Chemical Reactions Analysis
Thiosemicarbazides can undergo a variety of chemical reactions to form biologically active compounds. They react with systems containing C=O and C=N groups to prepare heterocycles . Additionally, thiosemicarbazides can be cyclized to form 1,3,4-oxadiazoles and 1,3,4-thiadiazoles through regioselective cyclization processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazide derivatives are influenced by their molecular structure. The compounds exhibit a range of biological activities, including antimalarial , antioxidant , antileishmanial , antimicrobial , and anticancer activities . The biological potential of these compounds is often associated with their ability to interact with DNA or influence cell division . The electronic properties derived from frontier orbitals, molecular electrostatic potential, and theoretical UV-Visible spectrum have been validated experimentally .
Scientific Research Applications
Synthesis and Biological Activities
Thiosemicarbazides, including 2-methyl variants, are utilized in synthesizing compounds with multiple biological activities. A study demonstrated the synthesis of thiadiazoles and imidazolinones from 2-methoxy-5-methylphenyl thiosemicarbazide, exhibiting antimicrobial, antitubercular, and anticancer activities (Hirpara, Parikh, Merja, & Parekh, 2003). Another research synthesized 3-(2-methyl-furan-3-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones from a similar compound, noting their strong antinociceptive properties (Siwek et al., 2008).
Antimycotic Activity
Thiosemicarbazides like 2-methyl variants have been explored for their antimycotic properties. An investigation into 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones, derived from thiosemicarbazide reactions, revealed promising antimycotic activity (Wujec, Pitucha, Dobosz, Kosikowska, & Malm, 2004).
Detection of Heavy Metals
A study focused on thiosemicarbazide-appended rhodamine spirolactam derivatives as chemodosimeters for detecting Hg2+ in aqueous samples. These compounds showed high selectivity and sensitivity, making them useful for monitoring Hg2+ levels (Angupillai et al., 2015).
Antimalarial Potential
2-Methyl thiosemicarbazides are investigated for their antimalarial efficacy. In one study, 2-acetylpyridine thiosemicarbazides and selenosemicarbazides showed potential as antimalarial agents in mice infected with Plasmodium berghei (Klayman, Scovill, Bartosevich, & Bruce, 1983).
Antihypertensive α-Blocking Agents
Methyl 2-(thiazol-2-ylcarbamoyl)acetate derivatives, synthesized through reactions involving thiosemicarbazide, have shown good antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antitumor Complexes
Organometallic complexes of thiosemicarbazide exhibited significant antitumor activity. One study synthesized iridium(III) thiosemicarbazide complexes, which showed higher activity than cisplatin in breast cancer cells and low resistance in cisplatin-resistant ovarian carcinoma (Ruiz, Vicente, de Haro, & Bautista, 2013).
Antifungal Effects
Thiosemicarbazide derivatives have been synthesized and tested for their antifungal properties. N(4)-[2,2-dimethyl-3-methylnorbornane]-thiosemicarbazide showed notable antifungal effects on Trichophyton mentagrophytes (Yamaguchi et al., 2009).
Removal of Pollutants
Thiosemicarbazide modified chitosan demonstrated effectiveness in removing Pb(II) and methyl red from aqueous solution, indicating its potential in environmental applications (Mozaffari, Emami, & Binaeian, 2019).
Antioxidant Properties
New thiosemicarbazide derivatives synthesized from 2-(ethylsulfanyl)benzohydrazide showed potent antioxidant activities, comparable or superior to standard antioxidants in assays (Nazarbahjat et al., 2014).
Synthesis of Heterocyclic Compounds
Thiosemicarbazide derivatives are widely used in preparative organic chemistry, particularly for synthesizing heterocyclic compounds. They serve as starting materials and ligands for the synthesis of complexes with biological activity (Hryhorka et al., 2021).
Antibacterial Activity
Research on 1-(2,4-dichlorobenzoyl)thiosemicarbazides and their derivatives showed moderate to good antibacterial activity against various gram-positive and gram-negative bacteria (Goswami, Kataky, & Baruah, 1984).
Safety And Hazards
properties
IUPAC Name |
1-amino-1-methylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3S/c1-5(4)2(3)6/h4H2,1H3,(H2,3,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQLQZSWDUOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219475 | |
Record name | 2-Methyl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-thiosemicarbazide | |
CAS RN |
6938-68-7 | |
Record name | 1-Methylhydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6938-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-thiosemicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6938-68-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylthiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-3-THIOSEMICARBAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF2EBE93VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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